6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]: is a chemical compound with a unique spiro structure, which means it has two rings that are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] typically involves the reaction of a brominated benzopyran derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the spiro compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids .
Medicine: Its unique structure allows for the exploration of novel mechanisms of action .
Industry: In the industrial sector, 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]
- 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]
- 6-Bromo-2,4-dimethylpyridine-3-boronic acid
Comparison: Compared to these similar compounds, 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] stands out due to its unique spiro structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C13H16BrNO |
---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
6-bromospiro[3,4-dihydrochromene-2,3'-piperidine] |
InChI |
InChI=1S/C13H16BrNO/c14-11-2-3-12-10(8-11)4-6-13(16-12)5-1-7-15-9-13/h2-3,8,15H,1,4-7,9H2 |
InChI-Schlüssel |
VMCHMHIUYNFYRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC3=C(O2)C=CC(=C3)Br)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.